4-arylphthalazin-1(2H)-3,4-Di-F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID25522065-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PMID25522065-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
PMID25522065-Compound-32 has a wide range of scientific research applications:
Mechanism of Action
PMID25522065-Compound-32 exerts its effects by inhibiting Rho kinase 2 (ROCK2). This inhibition leads to the modulation of various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation . The compound binds to the active site of ROCK2, preventing its interaction with substrates and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
PMID25522065-Compound-32 is unique in its high selectivity for Rho kinase 2 compared to other similar compounds. Some similar compounds include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
These compounds also inhibit Rho kinase 2 but may have different selectivity profiles and biological activities. PMID25522065-Compound-32 stands out due to its improved potency and selectivity .
Properties
Molecular Formula |
C30H30F2N4O2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[3-[1-[3-[4-(3,4-difluorophenyl)-1-oxophthalazin-2-yl]propyl]piperidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H30F2N4O2/c1-20(37)33-24-7-4-6-22(18-24)21-12-16-35(17-13-21)14-5-15-36-30(38)26-9-3-2-8-25(26)29(34-36)23-10-11-27(31)28(32)19-23/h2-4,6-11,18-19,21H,5,12-17H2,1H3,(H,33,37) |
InChI Key |
YVVMAGRTTSOPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.